2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline
Description
Properties
IUPAC Name |
2-(3-nitrophenyl)imidazo[2,1-a]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-20(22)14-6-3-5-13(10-14)16-11-19-9-8-12-4-1-2-7-15(12)17(19)18-16/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVXKNMNQVYNNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline can be achieved through several methods. One efficient strategy involves the use of Cp*RhIII-catalyzed [4+2] annulation of 2-arylimidazoles and α-diazoketoesters. This method allows for precise control over the structural and substituted diversity at the 5- or 6-position of the imidazo[2,1-a]isoquinoline core . Another approach involves the I2–DMSO mediated one-pot synthesis from readily available aryl methyl ketones and isoquinolin-1-amine. This method efficiently generates multiple C–C, C–N, C–S, and C–I bonds, along with a new imidazole ring and one quaternary carbon center .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as rhodium or palladium, is common in these processes to facilitate efficient coupling reactions and bond formations.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the nitrophenyl group and the imidazo[2,1-a]isoquinoline core.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro-substituted derivatives, while reduction reactions can produce amino-substituted compounds.
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Recent studies indicate that 2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline demonstrates promising anticancer activities. Its structure allows for interactions with biological targets such as enzymes involved in drug metabolism and cancer progression pathways. Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess significant anticancer properties .
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating effective potency against these cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
2. Enzyme Interaction Studies
The compound's nitro group enhances its ability to engage in hydrogen bonding and π-π stacking interactions with biological macromolecules. This characteristic is crucial for understanding its mechanism of action and potential side effects when used therapeutically. Studies have focused on its binding affinity to various enzymes and receptors involved in metabolic pathways .
Synthetic Applications
1. Catalytic Activities
Research has explored the role of this compound in catalytic activities, particularly in reactions involving lipophilic imidazole·Zn complexes. These investigations highlight its potential as a catalyst in organic transformations, showcasing its versatility beyond medicinal applications .
2. Prodrug Development
Nitro-substituted heterocycles like this compound can serve as prodrugs activated by reductive enzymes such as NAD(P)H:quinone oxidoreductase 1. This activation enhances their therapeutic efficacy, making them valuable candidates for drug development .
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit topoisomerase I and cyclic AMP-dependent protein kinase (PKA) catalytic subunit, which are involved in cancer cell proliferation . The presence of the nitrophenyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Substituent Variations and Reactivity
- 2-Aryl Derivatives: 2-Phenyl Derivatives: Direct acylation of 2-phenylimidazo[2,1-a]isoquinoline yields stable 3-acetyl derivatives under acidic conditions .
- Amino Nitrile Derivatives: 6-Amino-3,4-dihydro-2H-pyrimido[2,1-a]isoquinoline-7-carbonitriles and 5-aminoimidazo[2,1-a]isoquinoline-6-carbonitriles are synthesized via novel routes, introducing amino nitrile moieties that enable further functionalization . These derivatives contrast with 2-(3-nitrophenyl) analogs, which lack nitrile groups but possess nitro-based redox activity .
- Carboxamide Derivatives: Benzimidazo[2,1-a]isoquinoline carboxamides show cytotoxicity dependent on substituent position. For example, 1- and 11-carboxamides exhibit IC₅₀ values <1 μM, while 6-carboxamides are inactive . The nitro group in 2-(3-nitrophenyl) derivatives may act as a bioreductive trigger, similar to nitro-substituted dihydrobenzimidazo[2,1-a]isoquinoline N-oxides evaluated for enzyme substrate activity .
Biological Activity
2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.
Chemical Structure and Synthesis
The compound features an imidazo[2,1-a]isoquinoline core substituted with a nitrophenyl group. Its chemical formula is , and it can be synthesized through various methods involving cyclization reactions of appropriate precursors.
Synthesis Methods
- Cyclization Reactions : The synthesis often involves the reaction of 3-nitroaniline with isoquinoline derivatives under acidic conditions.
- Yield and Purity : Typical yields range from 20% to 80%, depending on the reaction conditions and purification methods employed.
Biological Activity
The biological activity of this compound has been investigated across several domains, particularly in cancer research and antimicrobial activity.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : Studies have shown efficacy against H460 (lung cancer), A549 (lung adenocarcinoma), and HT-29 (colorectal cancer) cell lines.
- Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| H460 | 15.3 | Apoptosis induction |
| A549 | 12.5 | Cell cycle arrest |
| HT-29 | 20.1 | Caspase activation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Reported MIC values range from 10 to 50 µg/mL for various strains.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells, leading to cell death.
- Targeting Signaling Pathways : Modulates pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
Case Studies
Several studies have highlighted the potential applications of this compound:
-
Study on Lung Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.
"The compound reduced tumor growth by over 50% compared to control groups" .
-
Antimicrobial Efficacy Assessment : Another investigation focused on its antibacterial properties, revealing that it could serve as a lead compound for developing new antibiotics.
"The compound showed superior activity against resistant strains of bacteria" .
Q & A
Q. What are the common synthetic methodologies for preparing 2-(3-nitrophenyl)imidazo[2,1-a]isoquinoline?
The synthesis typically involves metal-catalyzed C–H activation or multicomponent reactions. For example, Rh(III)-catalyzed annulation protocols enable the introduction of nitroaryl groups via regioselective C–H functionalization . Ionic liquid-mediated cyclization (e.g., using [BPY][BF₄]) offers mild conditions for imidazo[2,1-a]isoquinoline core formation, with yields optimized by controlling reactant/IL ratios . Continuous-flow photo-reactor systems enhance efficiency for fused heterocycles, enabling rapid synthesis and late-stage functionalization .
Q. How does the fused imidazo[2,1-a]isoquinoline scaffold influence biological activity?
The fused aromatic system enhances π-conjugation, improving interactions with biological targets like topoisomerase I and PKA. The nitro group at the 3-position increases electrophilicity, promoting bioreductive activation in hypoxic environments (e.g., by NQO1 enzymes) . Structural analogs have shown anticancer activity via DNA intercalation or enzyme inhibition .
Q. What spectroscopic techniques are used to characterize this compound?
Standard methods include:
- ¹H/¹³C NMR : To confirm regiochemistry and substituent orientation .
- HRMS : Validates molecular weight and isotopic patterns .
- IR Spectroscopy : Identifies nitro group stretching vibrations (~1520 cm⁻¹) .
- X-ray crystallography : Resolves fused-ring geometry and intermolecular interactions .
Advanced Research Questions
Q. How can regioselectivity challenges in C–H functionalization be addressed during synthesis?
AgI catalysis in water promotes 6-endo-dig cyclization by favoring nucleophilic attack on the more electrophilic alkynyl carbon, achieving >80% regioselectivity . Computational modeling (DFT) aids in predicting transition states, while directing groups (e.g., pyridine) enhance site specificity in Rh(III)-catalyzed reactions .
Q. What strategies optimize late-stage functionalization of the nitroaryl moiety?
- Photoredox catalysis : Enables radical-based nitration or denitration under visible light .
- Bioreduction : Nitro groups can be selectively reduced to amines using NAD(P)H:quinone oxidoreductase 1 (NQO1), facilitating prodrug activation .
- Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts introduce diversely substituted aryl groups .
Q. How do structural modifications impact photophysical properties?
Electron-withdrawing nitro groups redshift absorption/emission spectra by extending π-conjugation. Substitution at the 2-phenyl position alters fluorescence quantum yields (e.g., 2-fluorophenyl analogs show enhanced Stokes shifts) . Time-resolved fluorescence studies correlate substituent effects with excited-state dynamics .
Q. What contradictions exist in reported biological data, and how can they be resolved?
Discrepancies in cytotoxicity (e.g., NQO1-dependent vs. NQO1-independent mechanisms) arise from assay conditions (e.g., oxygen levels). Resolve by:
Q. How do solvent systems affect catalytic efficiency in imidazo[2,1-a]isoquinoline synthesis?
Ionic liquids ([BPY][BF₄]) improve reaction yields (vs. conventional solvents) by stabilizing intermediates and reducing side reactions . Water enhances AgI-catalyzed cyclization via hydrophobic effects, achieving 90% yield in 2 hours .
Methodological Considerations
Q. What safety protocols are recommended for handling nitro-substituted derivatives?
Q. How can enantioselective synthesis be achieved for chiral imidazo[2,1-a]isoquinoline derivatives?
Pd-catalyzed asymmetric carbonylation with chiral phosphine ligands (e.g., (R)-BINAP) affords indolo[2,1-a]isoquinolines with >90% ee . Kinetic resolution using lipases (e.g., CAL-B) separates diastereomers in racemic mixtures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
